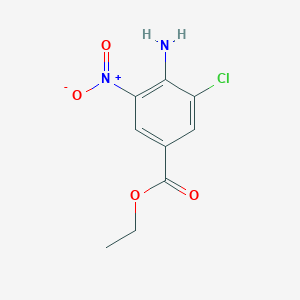

Ethyl 4-amino-3-chloro-5-nitrobenzoate

Description

Ethyl 4-amino-3-chloro-5-nitrobenzoate (molecular formula: C₉H₉ClN₂O₄, molecular weight: 244.64 g/mol) is a substituted benzoate ester featuring amino (–NH₂), chloro (–Cl), and nitro (–NO₂) functional groups at the 4-, 3-, and 5-positions of the aromatic ring, respectively . This compound is primarily utilized in research and development (R&D) settings, particularly in pharmaceutical and materials science applications, due to its multifunctional substituents that enable diverse reactivity .

Properties

IUPAC Name |

ethyl 4-amino-3-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAWZQFZCRXDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3-chloro-2,4-difluorobenzoic acid

- Starting material: 3-chloro-2,4-difluorobenzoic acid

- Reagents: Concentrated nitric acid and sulfuric acid

- Conditions: Reaction temperature maintained below 20°C during acid addition, then stirred at 70–75°C for 2 hours

- Outcome: Formation of 3-chloro-2,4-difluoro-5-nitrobenzoic acid in 94% yield

- Notes: The nitration is slow due to electron-withdrawing effects of fluorine and carboxyl groups, requiring excess nitric acid.

Esterification to Ethyl Ester

Reduction of Nitro Group to Amino Group

- Catalysts and reagents tested:

- Raney Nickel with hydrazine hydrate (initial yields 45-62%)

- 5% Palladium on carbon (Pd/C) with hydrazine hydrate (yields up to 82%)

- 5% Pd/C with hydrogen gas under pressure (yields up to 97%)

- Optimal conditions:

- 5% Pd/C catalyst, methanol solvent, 0.8–1.0 MPa H₂ pressure, 40°C, 5 hours reaction time

- Outcome: Ethyl 5-amino-3-chloro-2,4-difluorobenzoate with 97% yield

- Notes: Hydrogenation under pressure with Pd/C is superior in yield and reaction time compared to hydrazine methods.

| Entry | Catalyst & Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Raney Ni + NH₂NH₂ (3 equiv.) | Ethanol | 60 | 9 | 45 |

| 3 | Raney Ni + NH₂NH₂ (4 equiv.) | Ethanol | 78 | 12 | 62 |

| 6 | 5% Pd-C + NH₂NH₂ (4 equiv.) | Methanol | 68 | 9 | 82 |

| 10 | 5% Pd-C + H₂ (0.8 MPa) | Methanol | 40 | 5 | 97 |

| 11 | 5% Pd-C + H₂ (1 MPa) | Methanol | 40 | 5 | 97 |

Diazotization and Hydrolysis (Optional)

- Reagents: Sodium nitrite (NaNO₂), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄)

- Conditions: Low temperature (0–10°C), controlled equivalents of NaNO₂ and acid

- Outcome: Conversion of amino group to hydroxy group or other derivatives

- Yield: Up to 90% for hydrolysis to hydroxy derivatives

- Notes: Careful control of stoichiometry and temperature is critical to maximize yield and minimize impurities.

| Entry | NaNO₂ equiv. | H₂SO₄ equiv. | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | 4.0 | 10 | 57 |

| 3 | 1.15 | 4.0 | 10 | 63 |

| 6 | 1.25 | 4.0 | 0 | 90 |

Research Findings and Analysis

- The nitration step requires careful temperature control and excess nitric acid due to the electron-withdrawing substituents on the aromatic ring, which reduce reactivity.

- Esterification improves the handling and solubility of intermediates, facilitating purification and subsequent reactions.

- Reduction of the nitro group is efficiently achieved using Pd/C catalyzed hydrogenation under pressure, offering high yields, shorter reaction times, and cleaner products compared to hydrazine-based reductions.

- Diazotization and hydrolysis steps enable further functional group transformations, crucial for synthesizing derivatives or final target compounds.

- The overall synthetic route achieves a high combined yield (~70%) and avoids hazardous reagents and extreme conditions, making it suitable for scale-up and industrial applications.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Nitration | 3-chloro-2,4-difluorobenzoic acid | HNO₃/H₂SO₄, <20°C addition, 70–75°C, 2 h | 3-chloro-2,4-difluoro-5-nitrobenzoic acid | 94 |

| 2 | Esterification | Nitrobenzoic acid | Ethanol, acid catalyst | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | 86 |

| 3 | Reduction | Ethyl nitrobenzoate | 5% Pd/C, H₂ (0.8–1.0 MPa), MeOH, 40°C, 5 h | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | 97 |

| 4 | Diazotization/Hydrolysis | Ethyl amino-benzoate | NaNO₂, H₂SO₄, H₃PO₄, 0–10°C | Hydroxy or other derivatives | Up to 90 |

Scientific Research Applications

Chemical Synthesis

Ethyl 4-amino-3-chloro-5-nitrobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups make it suitable for various chemical transformations, allowing researchers to explore new synthetic pathways and develop novel compounds.

Biochemical Probing

The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological systems. Its structure allows it to participate in various biochemical reactions, making it valuable for studying enzyme mechanisms and cellular processes.

Pharmacological Properties

Research has explored the pharmacological potential of this compound, particularly its antimicrobial and anticancer activities. Studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties . For instance, analogs have been synthesized to evaluate their efficacy against viruses like SARS-CoV-2, highlighting the relevance of structural modifications in enhancing antiviral activity .

Industrial Applications

In industry, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it an ideal candidate for developing colorants and other materials used in various manufacturing processes.

Anticancer Activity

A study evaluated the anticancer properties of this compound analogs against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential therapeutic applications in oncology .

Antiviral Efficacy

Recent research focused on synthesizing derivatives of this compound to enhance antiviral activity against SARS-CoV-2. Modifications to the compound's structure were shown to improve bioavailability and efficacy in preclinical models .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-chloro-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The chloro and amino groups can also participate in binding interactions with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Ethyl 4-amino-3-chloro-5-nitrobenzoate belongs to a family of substituted benzoate esters. Key analogues include:

Key Observations :

- This influences solubility and crystal packing behavior.

- Steric and Electronic Effects: The chloro and nitro groups at adjacent positions (3 and 5) create steric hindrance and electron-withdrawing effects, reducing reactivity compared to simpler esters like Ethyl 4-cyanobenzoate .

Spectroscopic and Physicochemical Properties

- NMR/FT-IR: this compound’s ¹H NMR would display aromatic protons (δ 7–8 ppm), amino protons (δ ~5 ppm, broad), and ester methyl/methylene signals (δ 1–4 ppm) . The nitro group’s strong electron-withdrawing effect would downfield-shift adjacent protons.

- Solubility : Polar aprotic solvents (e.g., DMSO) are preferred due to hydrogen-bonding capacity, contrasting with less polar analogues like Ethyl 4-methyl-3-sulfonyl-5-nitrobenzoate .

Biological Activity

Ethyl 4-amino-3-chloro-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 244.63 g/mol. Its structure includes:

- Amino group (-NH2) at the para position

- Chloro group (-Cl) at the meta position

- Nitro group (-NO2) at the ortho position

These functional groups contribute to its reactivity and biological interactions, particularly with neurotransmitter systems, which are crucial for its pharmacological effects.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group enhances nucleophilic interactions, while the chloro atom may influence binding affinity through halogen bonding. This compound has shown potential in modulating neurotransmitter systems, particularly serotoninergic and dopaminergic pathways .

Biological Activities

This compound exhibits several notable biological activities:

-

Antimicrobial Activity :

- It has demonstrated effectiveness against various bacterial strains, including multidrug-resistant strains. For instance, studies have shown that derivatives of similar compounds exhibit minimal inhibitory concentrations (MICs) as low as against resistant strains like Staphylococcus aureus and Klebsiella pneumoniae .

-

Neuropharmacological Effects :

- The compound is being investigated for its potential effects on neurotransmitter modulation, which could lead to applications in treating neurological disorders.

- Anti-inflammatory Properties :

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with MIC values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Klebsiella pneumoniae | 1 |

| Acinetobacter baumannii | 4 |

This study highlights the compound's potential as a lead for developing new antibacterial agents .

Study 2: Neuropharmacological Research

Another investigation focused on the neuropharmacological effects of this compound, assessing its interaction with serotonin and dopamine receptors. The findings suggested that this compound could modulate these pathways effectively, indicating its potential for treating mood disorders and other neurological conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 4-amino-3-chloro-5-nitrobenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of a precursor like ethyl 4-chloro-3-nitrobenzoate with ammonia or protected amines. For example, in analogous syntheses (e.g., ethyl 4-(cyclohexylamino)-3-nitrobenzoate), reactions are conducted in THF with excess amine and triethylamine as a base, followed by quenching, filtration, and recrystallization . Optimization includes adjusting stoichiometry (e.g., 2.0 equiv. amine), solvent polarity, and reaction time (24 hours in the referenced procedure). Monitoring via TLC ensures completion.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Analytical techniques include:

- HPLC : To assess purity (>95% as in related compounds like mthis compound) .

- NMR Spectroscopy : Confirmation of functional groups (e.g., ester COOEt at ~4.3 ppm, aromatic protons).

- Mass Spectrometry : Molecular ion peak alignment with theoretical mass (e.g., molecular weight 230.61 for methyl analogs) .

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Methodological Answer : Ethanol or ethyl acetate are preferred due to moderate polarity, which balances solubility and crystallization. For instance, recrystallization of ethyl 4-(cyclohexylamino)-3-nitrobenzoate from ethanol yielded high-purity solids . Slow cooling and seed crystal addition improve crystal quality.

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal packing using software like SHELXL for refinement .

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O nitro interactions) using Etter’s formalism to identify motifs like R₂²(8) rings, common in nitro-aromatics .

- Thermal Analysis (DSC/TGA) : Correlate thermal stability with intermolecular bond strength.

Q. What experimental strategies address contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of nitro groups).

- DFT Calculations : Compare computed vs. experimental NMR/IR spectra to validate tautomeric forms or conformers.

- Multi-nuclear NMR (¹³C, ¹⁵N) : Resolve ambiguity in aromatic substitution patterns .

Q. How can reaction mechanisms for amino-group introduction in Ethyl 4-chloro-3-nitrobenzoate derivatives be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor substituent effects (e.g., electron-withdrawing nitro groups retard SNAr reactions).

- Isotopic Labeling : Use ¹⁵N-ammonia to track amine incorporation via MS/MS.

- Computational Modeling (DFT) : Map energy profiles for transition states, identifying rate-limiting steps .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for nitro-aromatic derivatives like this compound?

- Methodological Answer :

- High-Resolution MS (HRMS) : Differentiate between isobaric fragments (e.g., Cl vs. NO₂ loss).

- MS/MS with Collision-Induced Dissociation (CID) : Characterize dominant cleavage pathways (e.g., ester group elimination at m/z 154).

- Comparative Libraries : Match fragmentation to databases (e.g., PubChem’s tandem MS data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.